molecular formula C18H23NO3S B2591314 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide CAS No. 2320465-32-3

2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide

Cat. No.: B2591314
CAS No.: 2320465-32-3
M. Wt: 333.45
InChI Key: CIFHQPPTGBHUJS-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide is a synthetic organic compound characterized by a naphthalene backbone substituted with an ethoxy group at the 2-position and a carboxamide group at the 1-position. The carboxamide is further functionalized with a 2-hydroxy-4-(methylsulfanyl)butyl chain. This structure combines aromaticity, polar functional groups (hydroxy, carboxamide), and a sulfur-containing alkyl chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-22-16-9-8-13-6-4-5-7-15(13)17(16)18(21)19-12-14(20)10-11-23-2/h4-9,14,20H,3,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFHQPPTGBHUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene, followed by subsequent functional group modifications.

    Introduction of the ethoxy group: This step involves the ethoxylation of the naphthalene core, which can be done using ethyl iodide in the presence of a base.

    Attachment of the butyl chain: The butyl chain with hydroxy and methylsulfanyl substituents can be synthesized separately and then attached to the naphthalene core through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This can be achieved by reacting the naphthalene derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₈H₂₃NO₃S
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 2320465-32-3

Structure

The compound features a naphthalene core substituted with an ethoxy group, a hydroxyl group, and a methylsulfanyl group, which contribute to its biological activity.

Pharmacological Investigations

2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide has been explored for its potential therapeutic effects. Its structure suggests that it may interact with various biological pathways, particularly those involving receptor modulation.

Case Studies

  • Fatty Liver Disease Treatment : Preliminary studies have indicated that compounds similar to 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide may exhibit beneficial effects in managing fatty liver disease. Investigations into its mechanism of action reveal potential interactions with metabolic pathways associated with lipid metabolism .

Biochemical Research

The compound's unique structure allows for exploration in the field of biochemistry, particularly regarding enzyme inhibition and receptor binding studies.

Enzyme Inhibition Studies

Research has shown that related compounds can act as inhibitors for specific enzymes involved in metabolic processes. The structural analogs of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide have demonstrated efficacy in modulating enzyme activity, which could lead to advancements in drug design .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The compound can serve as a lead structure in SAR studies aimed at optimizing pharmacological properties.

Insights from SAR Studies

Studies focusing on naphthalene derivatives have identified key functional groups that enhance biological activity. The presence of the ethoxy and hydroxyl groups in 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide is believed to play a significant role in receptor affinity and selectivity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmacologyPotential treatment for fatty liver disease
BiochemistryInvestigated for enzyme inhibition and receptor binding
Structure-Activity RelationshipUsed as a lead compound for optimizing drug design

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Hydroxy-4-(Methylthio)-Butanoic Acid (CAS 583-91-5)

This compound shares the 2-hydroxy-4-(methylthio)butyl backbone with the target molecule but replaces the naphthalene-carboxamide group with a carboxylic acid. The sulfur atom in the butyl chain enhances hydrophobicity and may participate in redox reactions or metal chelation. Physicochemical data (e.g., solubility, pKa) for this analog suggest moderate water solubility due to the hydroxy and carboxylic acid groups, contrasting with the target compound’s likely lower solubility from its aromatic and carboxamide moieties .

Key Comparison:

Feature Target Compound 2-Hydroxy-4-(Methylthio)-Butanoic Acid
Core Structure Naphthalene-carboxamide Butanoic acid
Sulfur Position 4-(Methylsulfanyl)butyl chain 4-(Methylthio)butyl chain
Solubility Likely low (aromatic dominance) Moderate (polar groups dominate)
Bioactivity Inference Potential enzyme inhibition Metal chelation, metabolic intermediates

Carboxamide Derivatives

Nelfinavir and M8 (Hydroxy-T-Butylamidonelfinavir)

Nelfinavir, a protease inhibitor, and its metabolite M8 share structural similarities with the target compound, including hydroxybutyl and carboxamide groups. However, nelfinavir incorporates a phenylthio group and a decahydroisoquinoline system, whereas the target compound uses a naphthalene core. The hydroxybutyl chain in M8 enhances solubility and metabolic stability, suggesting that the 2-hydroxy group in the target compound may similarly influence pharmacokinetics .

Key Comparison:

Feature Target Compound Nelfinavir/M8
Aromatic System Naphthalene Decahydroisoquinoline (Nelfinavir)
Sulfur Group Methylsulfanyl Phenylthio (Nelfinavir)
Pharmacokinetic Role Hydroxybutyl chain (solubility) Hydroxy-T-butylamide (metabolic stability)

Sulfur-Containing Phytochemicals

4-(Methylsulfanyl)Butyl Glucosinolate (Glucoerucin)

Glucoerucin, a glucosinolate found in Brassica species, contains a 4-(methylsulfanyl)butyl side chain analogous to the target compound. Sulfur in glucoerucin contributes to antioxidant and detoxification activities. Selenium analogs like glucoselenoerucin (4-(methylseleno)butyl GSL) demonstrate enhanced bioactivity under selenium biofortification, highlighting the role of sulfur/selenium in redox modulation .

Key Comparison:

Feature Target Compound Glucoerucin/Glucoselenoerucin
Sulfur/Selenium Methylsulfanyl Methylsulfanyl or methylselenyl
Biological Role Potential redox modulation Antioxidant, detoxification
Structural Context Synthetic carboxamide Natural glucosinolate

Research Findings and Implications

  • Sulfur Functionality : The methylsulfanyl group in the target compound may enhance lipophilicity and membrane permeability, similar to phenylthio groups in nelfinavir .
  • Hydroxybutyl Chain : This moiety likely improves solubility, as seen in M8, but may also introduce metabolic vulnerability (e.g., oxidation) .
  • Aromatic Core: The naphthalene system could enable π-π interactions with biological targets, differing from the aliphatic systems in butanoic acid or glucosinolates .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

A viable synthetic approach involves nucleophilic substitution or coupling reactions. For example, a method analogous to naphthol derivatization ( ) can be adapted:

  • Use DMF as a polar aprotic solvent with K₂CO₃ to deprotonate hydroxyl groups.
  • Introduce the ethoxy group via alkylation with ethyl bromide or similar reagents.
  • Optimize reaction time (2–6 hours) and temperature (room temperature to 60°C) based on TLC monitoring (n-hexane:ethyl acetate = 9:1) .
  • Purify intermediates using column chromatography or recrystallization, as seen in sulfonamide synthesis ( ) .

Q. Which spectroscopic techniques are critical for structural characterization?

Combine:

  • ¹H/¹³C NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and naphthalene backbone.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₉H₂₃NO₃S: calculated 361.14 g/mol).
  • FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups.
  • HPLC-PDA for purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How should acute toxicity studies in rodent models be designed?

Follow inclusion criteria from toxicological frameworks ():

  • Routes : Oral (primary), dermal (secondary).
  • Endpoints : Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters.
  • Dose ranges : Include a control, NOAEL (no-observed-adverse-effect level), and LOAEL (lowest-observed-adverse-effect level) tiers (e.g., 50–500 mg/kg).
  • Duration : 14–28 days with weekly body weight monitoring .

Q. What are key considerations for validating analytical methods in stability studies?

Ensure:

  • Specificity : Resolve degradation products using HPLC-MS ( ).
  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • Linearity : R² ≥0.99 across 50–150% of target concentration.
  • Accuracy : Recovery rates of 98–102% via spiked samples .

Advanced Research Questions

Q. How can conflicting bioactivity data across in vitro models be resolved?

Address contradictions by:

  • Risk-of-bias assessment : Use tools from (e.g., randomization of doses, allocation concealment in animal studies).
  • Model standardization : Compare cell lines (e.g., HepG2 vs. primary hepatocytes) and confirm receptor expression profiles.
  • Dose normalization : Calculate free drug concentrations using protein-binding assays (e.g., Bradford method, ) .

Q. What strategies improve metabolic stability in preclinical models?

Modify structural motifs to reduce CYP450-mediated metabolism:

  • Replace the methylsulfanyl group with a trifluoromethyl analog ().
  • Introduce electron-withdrawing groups (e.g., halogens) on the naphthalene ring.
  • Test prodrug derivatives (e.g., esterification of the hydroxyl group) .

Q. How can QSAR modeling predict environmental fate?

Use descriptors such as:

  • LogP (octanol-water partition coefficient): Predict bioaccumulation (target ≤3.5).
  • Water solubility : Assess leaching potential (e.g., <1 mg/L indicates persistence).
  • Biodegradation likelihood : Apply EAWAG-BBD pathway predictions to the methylsulfanyl substituent .

Q. What crystallographic techniques elucidate enzyme interactions?

Apply:

  • X-ray diffraction : Soak crystals of target enzymes (e.g., oxidoreductases) with the compound (10–50 mM in reservoir solution).
  • Fragment screening : Identify binding pockets using low-molecular-weight analogs ( ).
  • Cryo-EM : Resolve conformational changes in large enzyme complexes .

Q. Which in vitro assays best characterize cytochrome P450 inhibition?

Use:

  • Fluorogenic substrates : e.g., CYP3A4 (midazolam hydroxylation) or CYP2D6 (dextromethorphan O-demethylation).
  • Liver microsomes : Incubate with NADPH (1 mM) and measure IC₅₀ values.
  • Time-dependent inhibition (TDI) assays : Preincubate microsomes with the compound to assess mechanism-based inactivation .

Q. How can SAR studies optimize its biochemical probe utility?

Prioritize:

  • Backbone rigidity : Introduce fused rings (e.g., biphenyl instead of naphthalene) to enhance target selectivity.
  • Hydrogen-bond donors : Add hydroxyl or amide groups to improve binding affinity ().
  • Isosteric replacements : Substitute the ethoxy group with methoxy or cyclopropoxy to modulate lipophilicity .

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